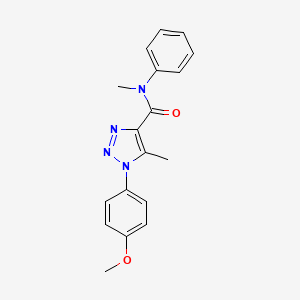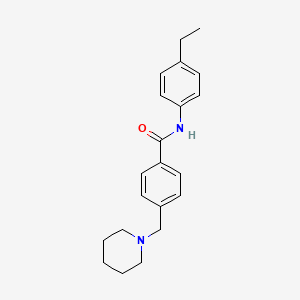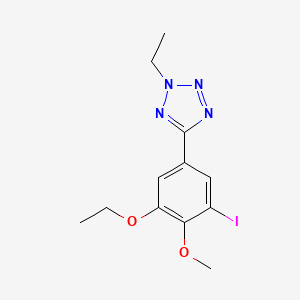![molecular formula C20H17N3O3 B4434815 N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4434815.png)
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine
Descripción general
Descripción
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.
Mecanismo De Acción
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and excitatory neurotransmission. By blocking this receptor, N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine can reduce excitatory neurotransmission and modulate synaptic plasticity, leading to its potential therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, reduction of excitatory neurotransmission, and improvement of cognitive function. N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has also been shown to have potential neuroprotective effects, reducing the toxicity of glutamate and preventing cell death in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine also has some limitations, including its short half-life and the need for high concentrations to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine and its potential therapeutic applications. These include the development of more potent and selective mGluR5 antagonists, the investigation of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine's potential therapeutic effects in other neurological disorders, and the exploration of the underlying mechanisms of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine's effects on synaptic plasticity and excitatory neurotransmission. Additionally, more research is needed to determine the optimal dosing and administration methods for N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine in humans.
Aplicaciones Científicas De Investigación
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine can improve motor function in Parkinson's disease models, reduce anxiety-like behavior in animal models, and improve cognitive function in Fragile X syndrome models. N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has also been shown to have potential therapeutic applications in depression, addiction, and schizophrenia.
Propiedades
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-21-17-14-9-5-6-10-16(14)26-18(17)19(22-12)23-15(20(24)25)11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYAOWWCBNEJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(CC3=CC=CC=C3)C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)
![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)

![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-methyl-1H-benzimidazole](/img/structure/B4434808.png)
![4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4434821.png)
![N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434836.png)

![8-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434851.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4434852.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4434862.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4434867.png)